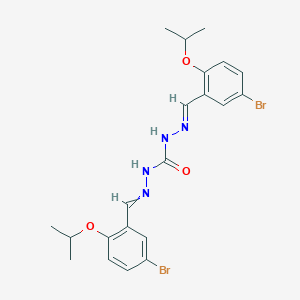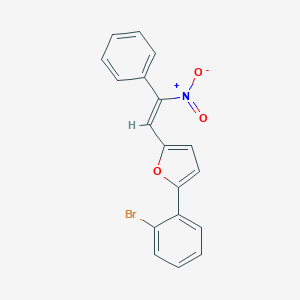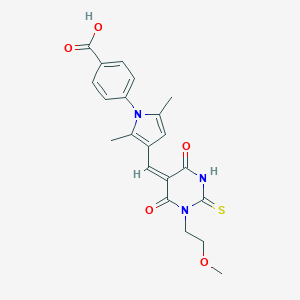
N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide is a complex organic compound characterized by its unique structure, which includes bromine atoms and propan-2-yloxyphenyl groups
Vorbereitungsmethoden
The synthesis of N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide typically involves multiple steps. The initial step often includes the bromination of 2-propan-2-yloxyphenyl compounds, followed by the formation of the urea derivative through a series of condensation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and propan-2-yloxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other brominated phenyl derivatives and urea-based molecules. Compared to these compounds, N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide stands out due to its unique combination of bromine atoms and propan-2-yloxyphenyl groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-Bromo-2,2-dimethoxypropane
- 5-Bromo-2-iodopyrimidine
Eigenschaften
Molekularformel |
C21H24Br2N4O3 |
|---|---|
Molekulargewicht |
540.2 g/mol |
IUPAC-Name |
1-[(E)-(5-bromo-2-propan-2-yloxyphenyl)methylideneamino]-3-[(5-bromo-2-propan-2-yloxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C21H24Br2N4O3/c1-13(2)29-19-7-5-17(22)9-15(19)11-24-26-21(28)27-25-12-16-10-18(23)6-8-20(16)30-14(3)4/h5-14H,1-4H3,(H2,26,27,28)/b24-11+,25-12? |
InChI-Schlüssel |
YXCCOAFLNXGUQA-CGDLMUABSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)NN=CC2=C(C=CC(=C2)Br)OC(C)C |
Isomerische SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(C)C |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)NN=CC2=C(C=CC(=C2)Br)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326854.png)
![2-(3-fluorophenyl)-4-[3-methoxy-4-(2-propynyloxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326855.png)

![1,4-Dimethyl-2,6-dioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326860.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzamide](/img/structure/B326861.png)
![4-(4-{[5-(2-bromophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B326862.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-isobutyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326864.png)
![N-(1-methyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]-1-{[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]methyl}ethyl)benzamide](/img/structure/B326865.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B326866.png)
![5-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-methoxyethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B326867.png)

![ethyl 2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B326876.png)
![1-(4-fluorophenyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B326877.png)
